molecular formula C14H13BrO4S B166338 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate CAS No. 137396-01-1

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

Cat. No. B166338
M. Wt: 357.22 g/mol
InChI Key: LIIDHYIODBKDJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

In synthetic chemistry, this compound has been used to develop various novel molecules and compounds. Its derivatives have been synthesized and characterized, offering insights into their structures and properties. These derivatives serve as intermediates or final products in various chemical reactions, contributing to the development of new materials and substances with potential applications in different fields.


Molecular Structure Analysis

The molecular weight of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate is 357.22 g/mol. The InChI Key is LIIDHYIODBKDJM-UHFFFAOYSA-N.


Chemical Reactions Analysis

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate is often used as a reagent in organic synthesis. It plays a significant role in the synthesis of photosensitizers with high singlet oxygen quantum yield, showcasing promising potential in cancer treatment through photodynamic therapy (PDT).

Scientific Research Applications

Photodynamic Therapy and Photosensitization

A significant application of derivatives of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate is in the field of photodynamic therapy (PDT). The compound has been utilized for synthesizing photosensitizers with high singlet oxygen quantum yield, showcasing promising potential in cancer treatment through PDT. The photosensitizers demonstrate valuable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Supramolecular Chemistry and Crystal Engineering

The compound plays a role in supramolecular chemistry, where noncovalent interactions like hydrogen bonds, halogen bonds, and π-π interactions are pivotal. Studies have examined the solid-state structures of various derivatives, highlighting the importance of these interactions in forming crystal structures and exploring the potential of these compounds in the design of new materials with specific properties (Andleeb et al., 2018).

Synthetic Chemistry

In synthetic chemistry, this compound has been used to develop various novel molecules and compounds. Its derivatives have been synthesized and characterized, offering insights into their structures and properties. These derivatives serve as intermediates or final products in various chemical reactions, contributing to the development of new materials and substances with potential applications in different fields (Pan et al., 2020).

Antioxidant and Anticancer Activities

Derivatives of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate have been explored for their biological activities, including antioxidant and anticancer properties. These compounds have demonstrated significant potential in inhibiting the growth of cancer cells and protecting against oxidative stress, indicating their possible use in the development of new therapeutic agents (Dong et al., 2022).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . Contact with water liberates toxic gas .

properties

IUPAC Name

(4-bromo-3-methoxyphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO4S/c1-10-3-6-12(7-4-10)20(16,17)19-11-5-8-13(15)14(9-11)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIDHYIODBKDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472943
Record name 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

CAS RN

137396-01-1
Record name 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RE Mewshaw, RJ Edsall, C Yang… - Journal of medicinal …, 2005 - ACS Publications
… The filtrate was concentrated and the product purified on a silica column (10% ethyl acetate−hexanes) to yield 6.49 g (70%) of 4-bromo-3-methoxyphenyl 4-methylbenzenesulfonate as …
Number of citations: 178 pubs.acs.org
RA Fernandes, SV Mulay - Tetrahedron: Asymmetry, 2013 - Elsevier
… 4:1) as eluent to afford 4-bromo-3-methoxyphenyl-4-methylbenzenesulfonate (5.05 g, 89%) … To a stirred solution of the above 4-bromo-3-methoxyphenyl-4-methylbenzenesulfonate (4.2 …
Number of citations: 11 www.sciencedirect.com
Z Wan, A Hall, Y Sang, JN Xiang, E Yang… - Bioorganic & medicinal …, 2011 - Elsevier
… Compound 10 was synthesized from 4-bromo-3-methoxyphenyl 4-methylbenzenesulfonate (6, Scheme 2). Formation of boronic acid 7 followed by Suzuki coupling with 5-bromo-3-…
Number of citations: 17 www.sciencedirect.com

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